BOC-ALA-D-GLU(OBZL)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOC-ALA-D-GLU(OBZL)-NH2, also known as BADG, is a synthetic peptide meticulously developed for its broad applications in scientific research . This engineered peptide boasts a unique array of characteristics, including its versatile substrate binding ability, exceptional stability, and ease of manipulation within laboratory settings .
Molecular Structure Analysis
The molecular formula of this compound is C20H29N3O6 . It has a molecular weight of 407.47 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in DMSO . The storage temperature is recommended to be -20°C .Scientific Research Applications
A study by Karle et al. (1990) on a related decapeptide demonstrated the formation of parallel zipper arrangements of interacting helical peptide columns in crystals, emphasizing the role of such peptides in the study of crystal structures and molecular interactions (Karle et al., 1990).
Zemlyakov (2005) discussed the synthesis of derivatives of Boc-L-Ala-D-iGln-OBzl and its amide analogs, highlighting the synthetic applications of these compounds (Zemlyakov, 2005).
Bosch et al. (1985) reported on the crystal structure of a similar peptide, demonstrating its α-helical conformation and applications in modeling biological processes such as voltage-dependent pores in bilayer membranes (Bosch et al., 1985).
Another study by Schmitt et al. (1982) on an undecapeptide with a similar structure focused on its synthesis, X-ray crystal structure, and conformation in solution, revealing the stabilizing effect of specific amino acid residues on the α-helical conformation (Schmitt et al., 1982).
Kawabata et al. (1988) synthesized peptide amides of 7-amino-4-methylcoumarin, including a derivative with Boc-Glu(OBzl), to investigate specific substrates for blood-clotting proteases and trypsin, indicating its biomedical applications (Kawabata et al., 1988).
Narita et al. (1986) conducted IR spectroscopic conformational analyses of protected homooligopeptides, including those with Boc-Gly-OBzl structures, to explore their solubility and conformational properties in the solid state (Narita et al., 1986).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
benzyl (4R)-5-amino-4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWLWWKUNXXPCZ-DZGCQCFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.